molecular formula C10H13NO2 B093819 4'-Hydroxybutyranilide CAS No. 101-91-7

4'-Hydroxybutyranilide

Cat. No. B093819
CAS RN: 101-91-7
M. Wt: 179.22 g/mol
InChI Key: KESXDDATSRRGAH-UHFFFAOYSA-N
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Description

4'-Hydroxybutyranilide (4-HBA) is a naturally occurring compound with a wide range of applications in the field of scientific research. It is found in the bark of certain trees and has been used for centuries for its medicinal properties. 4-HBA has been studied extensively for its biochemical and physiological effects, and its potential applications in laboratory experiments. In

Scientific Research Applications

  • Anesthesia and Sedative Applications : 4-HB has been used as a sedative in anesthesia, especially in ophthalmic surgery. Its ability to induce a light level of unconsciousness makes it suitable for patients undergoing surgery with local anesthesia (Smith, Beveridge, & Wyllie, 1972).

  • Pharmacokinetics : Studies have investigated the pharmacokinetics of 4-HB in humans and animals, noting its potential in prolonged sedation and its use in intensive care units (Vree, Damsma, Bogert, & Kleijn, 1978).

  • Biosynthesis for Industrial Applications : Engineered Methylosinus trichosporium OB3b strains have been used to synthesize 4-HB from methane, indicating its potential as a precursor in industrial applications like bioplastics production (Nguyen & Lee, 2021).

  • Medical Device Material : Poly-4-hydroxybutyrate (P4HB), derived from 4-HB, is a strong, flexible, and absorbable biomaterial being developed for implantable medical applications such as sutures, repair devices, and in tissue engineering (Martin & Williams, 2003).

  • Defense Mechanism in Plants : 4-HB derivatives like hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) play a crucial role in the defense of cereals against pests and diseases (Niemeyer, 1988).

  • Biodegradable Polymers : The biocompatible and biodegradable nature of P4HB, derived from 4-HB, has led to its FDA approval for medical applications. Research focuses on the biosynthesis, material properties, and potential medical uses of P4HB (Utsunomia, Ren, & Zinn, 2020).

  • Treatment of Alcohol Dependence : The sodium salt of 4-HB has been evaluated for treating withdrawal symptoms in alcohol-dependent patients, showing efficacy in reducing cravings and promoting abstinence (Addolorato, Castelli, Stefanini, Casella, Caputo, Marsigli, Bernardi, & Gasbarrini, 1996).

  • Polyhydroxyalkanoate Tissue Engineering : 4-HB has been used in developing polyhydroxyalkanoate biomaterials for tissue engineering applications, offering desirable mechanical properties and degradation times under physiological conditions (Chen & Wu, 2005).

properties

IUPAC Name

N-(4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESXDDATSRRGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059241
Record name Butanamide, N-(4-hydroxyphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101-91-7
Record name N-(4-Hydroxyphenyl)butanamide
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Record name 4'-Hydroxybutyranilide
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Record name 4'-Hydroxybutyranilide
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name Butanamide, N-(4-hydroxyphenyl)-
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Record name 4'-hydroxybutyranilide
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Record name 4'-HYDROXYBUTYRANILIDE
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Synthesis routes and methods

Procedure details

4-aminophenol (550 mg; 5 mmol) is added to a solution of butyric acid (1.4 mL; 15 mmol) in DCM (20 mL) at room temperature and stirred vigorously. To this solution DCC (2.48 g; 12 mmol) is added followed by DMAP (24 mg) and the contents stirred overnight at room temperature. The reaction mixture is then filtered and washed with DCM. The filtrate is concentrated and redissolved in methanol, added with 10% aqueous sodium bicarbonate solution and stirred vigorously until diacylated byproduct disappeared (as detected by LC-MS) to yield 4-butyramidophenol as the only product. The product was used for further transformation without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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